N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
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Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, which make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves the reaction of 1-isobutyryl-1,2,3,4-tetrahydroquinoline with 3-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and effects on cell function and signal transduction.
Medicine: It has potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide
Uniqueness
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its combination of the tetrahydroquinoline and sulfonamide groups makes it particularly interesting for various research applications.
Properties
IUPAC Name |
3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-11-5-7-16-9-10-17(13-19(16)22)21-26(24,25)18-8-4-6-15(3)12-18/h4,6,8-10,12-14,21H,5,7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNIDVGYWGMCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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